FTI 277 HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FTI 277 塩酸塩は、ファルネシル基転移酵素の強力かつ選択的な阻害剤であり、ファルネシル化を介してタンパク質の翻訳後修飾を担う酵素です。この化合物は、特にRasタンパク質のファルネシル化を阻害するのに有効で、Rasタンパク質は、成長と分化に関連する細胞シグナル伝達経路において重要な役割を果たしています。 FTI 277 塩酸塩は、癌治療やウイルス感染抑制など、さまざまな科学研究に応用されており、有望な結果が示されています .

科学的研究の応用

FTI 277 塩酸塩は、幅広い科学研究に用いられています。

作用機序

FTI 277 塩酸塩は、ファルネシル基転移酵素を阻害することで作用し、Rasなどの標的タンパク質のファルネシル化を阻止します。この阻害により、非ファルネシル化Rasが細胞質に蓄積し、細胞膜に結合できず、そのため不活性になります。Rasシグナル伝達経路のこの阻害により、細胞増殖の抑制とアポトーシスの誘導が起こります。 さらに、FTI 277 塩酸塩は、PI3K/Aktシグナル伝達経路を調節し、抗癌作用と抗炎症作用にさらに貢献することが示されています .

類似化合物の比較

FTI 277 塩酸塩は、ファルネシル基転移酵素阻害剤としての高い選択性と効力においてユニークです。類似の化合物には、以下のようなものがあります。

R115,777: タモキシフェンと併用して乳癌治療に有効性が示されている別のファルネシル基転移酵素阻害剤.

GGTI-298: 異なる翻訳後修飾経路を標的とするゲラニルゲラニル基転移酵素阻害剤.

FTI 277 塩酸塩は、Rasのファルネシル化を特異的に阻害し、科学研究における幅広い応用範囲を持つため、際立っています .

生化学分析

Biochemical Properties

FTI 277 HCl acts as a potent inhibitor of the enzyme farnesyltransferase, which is responsible for the post-translational modification of proteins, including the Ras proteins . This inhibition disrupts the normal function of these proteins, affecting various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to inhibit cell growth and induce apoptosis in various cell types . It has also been found to inhibit the migration and invasion of cells in a time- and dose-dependent manner . Furthermore, this compound can inhibit hepatitis delta virus (HDV) infection .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of farnesyltransferase, leading to the disruption of Ras protein processing . This results in the accumulation of inactive Ras-Raf complexes in the cytoplasm, thereby blocking oncogenic Ras signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, treatment with this compound has been shown to lead to a significant decrease in the survival of radioresistant cells . The effect of this compound is accompanied by a stimulation of postmitotic cell death and a reduction in G2/M-phase arrest in both cell types .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in inhibiting viremia in mice infected with hepatitis delta virus . The effectiveness of this compound in these models is dose-dependent .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein farnesylation, a key process in the post-translational modification of proteins . By inhibiting farnesyltransferase, this compound disrupts this pathway, affecting the function of proteins such as Ras .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with farnesyltransferase, which is typically located in the cytoplasm . By inhibiting this enzyme, this compound may affect the localization of the proteins it modifies .

準備方法

合成経路と反応条件

FTI 277 塩酸塩の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップを伴います。主なステップは以下のとおりです。

ビフェニルコアの形成: これは、ボロン酸とハロゲン化ベンゼン誘導体との鈴木カップリング反応によって達成されます。

メチオニンメチルエステルの導入: このステップでは、ビフェニルコアを、ジシクロヘキシルカルボジイミドなどのカップリング剤の存在下でメチオニンメチルエステルと反応させます。

アミノメルカプトプロピル基の付加: これは、求核置換反応によって行われ、アミノメルカプトプロピル基がビフェニルコアに導入されます。

工業的生産方法

FTI 277 塩酸塩の工業的生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、カップリング反応用の連続フロー反応器の使用、自動化された精製システム、および高純度と高収率を確保するための厳しい品質管理が含まれます .

化学反応解析

反応の種類

FTI 277 塩酸塩は、以下の化学反応を含む、いくつかの種類の化学反応を起こします。

酸化: アミノメルカプトプロピル部分のチオール基は、酸化されてジスルフィドを形成することができます。

還元: 形成されたジスルフィド結合は、ジチオスレイトールなどの還元剤を使用してチオールに戻すことができます。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素(穏やかな条件下)。

還元: ジチオスレイトールまたはトリス(2-カルボキシエチル)ホスフィン。

生成される主要な生成物

酸化: ジスルフィド誘導体。

還元: 遊離チオール誘導体。

置換: アルキル化またはアシル化誘導体.

化学反応の分析

Types of Reactions

FTI 277 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The thiol group in the amino-mercaptopropyl moiety can be oxidized to form disulfides.

Reduction: The disulfide bonds formed can be reduced back to thiols using reducing agents like dithiothreitol.

Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Free thiol derivatives.

Substitution: Alkylated or acylated derivatives.

類似化合物との比較

FTI 277 hydrochloride is unique in its high selectivity and potency as a farnesyl transferase inhibitor. Similar compounds include:

FTI-276: The methyl ester derivative of FTI 277, which is also a potent inhibitor of farnesyl transferase.

FTI 277 hydrochloride stands out due to its specific inhibition of Ras farnesylation and its broad range of applications in scientific research .

生物活性

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate; hydrochloride is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

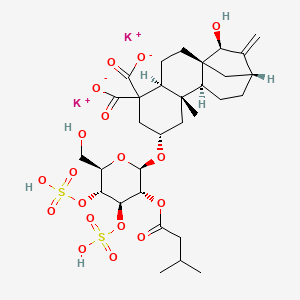

The compound has a molecular formula of C₁₈H₂₄N₄O₄S₂·HCl and a molecular weight of approximately 471.07 g/mol. Its structure features multiple functional groups, including amino, sulfanyl, and benzoyl moieties, which contribute to its biological activity. The presence of the hydrochloride form enhances its solubility in aqueous solutions, making it more bioavailable for therapeutic use.

Mechanisms of Biological Activity

- Inhibition of Protein Interactions : Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate; hydrochloride functions as a peptidomimetic inhibitor of geranylgeranyltransferase I (GGTI). This enzyme is crucial for the post-translational modification of proteins, particularly small GTPases like Rap1A and Ha-Ras, which are involved in cell signaling pathways related to cancer progression and metastasis.

- Antioxidant Properties : The compound exhibits antioxidant activity, potentially reducing oxidative stress in cells. This property is essential in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

- Modulation of Cellular Pathways : Research indicates that this compound may influence several cellular pathways involved in apoptosis and cell proliferation. By modulating these pathways, it could have therapeutic implications in treating cancers and other proliferative diseases.

In Vitro Studies

- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate; hydrochloride can inhibit cell proliferation and induce apoptosis. For instance, treatment with the compound resulted in a significant decrease in cell viability in breast cancer cell lines compared to control groups.

In Vivo Studies

- Animal Models : In vivo studies using mouse models have shown that administration of the compound leads to reduced tumor growth and improved survival rates. These effects are attributed to the compound's ability to inhibit tumor angiogenesis and promote apoptosis in malignant cells.

Case Studies

- Breast Cancer Treatment : A clinical case study highlighted the effectiveness of methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate; hydrochloride as part of a combination therapy regimen for patients with advanced breast cancer. Patients exhibited significant tumor reduction after treatment.

- Neurodegenerative Disease Model : Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that the compound could reduce neuronal cell death and improve cognitive function in treated animals, suggesting potential applications for neuroprotective therapies.

Comparative Analysis

| Compound Name | Mechanism of Action | Target Enzyme | Therapeutic Applications |

|---|---|---|---|

| Methyl (2S)-... | Inhibits GGTI | Geranylgeranyltransferase I | Cancer therapy |

| Compound A | Antioxidant | N/A | Neuroprotection |

| Compound B | Apoptosis induction | Various | Anti-cancer |

特性

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAFFJUUNXEDEW-PXPMWPIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。